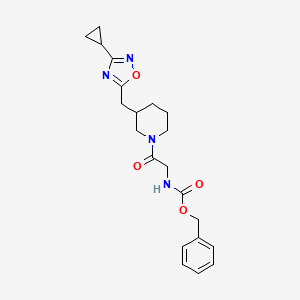

Benzyl (2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)carbamate

Descripción

Propiedades

IUPAC Name |

benzyl N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c26-19(12-22-21(27)28-14-15-5-2-1-3-6-15)25-10-4-7-16(13-25)11-18-23-20(24-29-18)17-8-9-17/h1-3,5-6,16-17H,4,7-14H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRPUVNDSIGOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Environmental and Toxicological Considerations

Compounds with aromatic or heterocyclic systems, such as the benzyl and oxadiazole groups in the target molecule, could theoretically contribute to EPFR formation in particulate matter (PM). However, this remains speculative without specific studies .

In contrast, examines PFBS (perfluorobutanesulfonic acid) toxicity in zebrafish, demonstrating developmental deformities.

Reactivity and Multiphase Chemistry

The target compound’s carbamate group may undergo hydrolysis under humid conditions, releasing benzyl alcohol and a secondary amine. This reactivity aligns with observations in , where EPFRs on indoor surfaces interact with ozone or NO₂, altering their composition. Such interactions could modify the target compound’s toxicity or persistence in indoor environments .

Q & A

Q. Optimization strategies :

- Catalyst screening : Palladium-based catalysts for coupling steps to enhance efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve intermediate solubility .

- Purification : Flash chromatography or preparative HPLC for isolating high-purity intermediates (>95%) .

How do structural modifications to the oxadiazole and piperidine moieties influence biological activity?

Answer:

Advanced SAR studies reveal:

- Oxadiazole substitution : 3-Cyclopropyl groups enhance metabolic stability compared to bulkier substituents, as shown in FLAP inhibitors (IC₅₀ < 10 nM) .

- Piperidine positioning : 3-Substitution on the piperidine ring improves target binding affinity by aligning with hydrophobic pockets in enzyme active sites .

- Carbamate flexibility : Benzyl groups balance lipophilicity and solubility, critical for blood-brain barrier penetration in CNS-targeted analogs .

Q. Methodology :

- In vitro assays : Human whole blood LTB₄ inhibition to assess functional potency .

- Computational docking : Molecular dynamics simulations to predict binding modes .

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

Basic characterization :

- NMR : ¹H/¹³C NMR to confirm piperidine and oxadiazole connectivity (e.g., δ 8.5 ppm for oxadiazole protons) .

- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z 370.369) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. Advanced techniques :

- X-ray crystallography : For resolving stereochemistry of the cyclopropyl group .

- Stability-indicating assays : Forced degradation studies under acidic/alkaline conditions to identify degradation products .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Common sources of discrepancies :

Q. Resolution strategies :

- Standardized protocols : Use validated assays (e.g., FLAP binding assays with recombinant protein) .

- Inter-laboratory validation : Collaborative studies to harmonize readouts .

What methodologies are used to optimize the pharmacokinetic (PK) profile of this compound?

Answer:

Key parameters :

Q. Optimization steps :

- LogP adjustments : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 3.5 to 2.8, improving solubility .

- Prodrug strategies : Esterification of the carbamate moiety for enhanced oral bioavailability .

How is compound purity rigorously assessed, and what thresholds are acceptable for in vivo studies?

Answer:

Purity criteria :

Q. Methodology :

- Stability monitoring : Accelerated storage conditions (40°C/75% RH) over 4 weeks to detect degradation .

What strategies identify biological targets or mechanisms of action for this compound?

Answer:

- Target deconvolution :

- Pathway analysis : Transcriptomic profiling (RNA-seq) to map affected signaling pathways (e.g., NF-κB) .

How does the compound’s stability under varying pH and temperature conditions impact formulation design?

Answer:

Stability findings :

- pH sensitivity : Degrades rapidly at pH < 3 (e.g., gastric conditions), necessitating enteric coatings .

- Thermal stability : Stable at 25°C for 6 months but degrades at >40°C; requires cold-chain storage .

Q. Testing protocols :

What computational tools are used to model interactions between this compound and its targets?

Answer:

- Docking software : Schrödinger Suite or AutoDock Vina for binding pose prediction .

- MD simulations : GROMACS for assessing complex stability over 100-ns trajectories .

- QSAR models : To correlate structural descriptors (e.g., topological polar surface area) with activity .

What in vitro toxicity assays are recommended prior to advancing this compound to preclinical studies?

Answer:

Core assays :

Q. Advanced models :

- 3D organoids : Liver or cardiac organoids for tissue-specific toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.